3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound consists of a pyrazolo[3,4-b]pyridine core with methyl and phenyl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out in a solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride to form the desired pyrazolopyridine derivative . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which provides high yields of the heterocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and optimization of reaction conditions can be applied to scale up the production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, hydroxylated, or alkylated pyrazolopyridines.
Scientific Research Applications
3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial and anti-tuberculosis agents. They are also being explored for their anticancer properties.
Material Science: Due to its unique electronic properties, the compound is studied for use in organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 3-position.
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Lacks one phenyl group.
3-methyl-1,6-diphenyl-1H-pyrazolo[4,3-b]pyridine: Different arrangement of the pyrazole and pyridine rings.
Uniqueness
3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
IUPAC Name |
3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-14-17-12-13-18(15-8-4-2-5-9-15)20-19(17)22(21-14)16-10-6-3-7-11-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKSSVUXUJDVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405413 |
Source
|
Record name | ST50814351 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198637-57-9 |
Source
|
Record name | ST50814351 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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